An In-depth Technical Guide to the Physical Properties of (1S)-(+)-10-Camphorsulfonic Acid
An In-depth Technical Guide to the Physical Properties of (1S)-(+)-10-Camphorsulfonic Acid
(1S)-(+)-10-Camphorsulfonic acid , often abbreviated as (+)-CSA, is a chiral resolving agent and a strong acid catalyst widely utilized in organic synthesis and pharmaceutical development. A thorough understanding of its physical properties is paramount for its effective application in research and industrial settings. This technical guide provides a comprehensive overview of the core physical characteristics of (1S)-(+)-10-Camphorsulfonic acid, complete with experimental protocols and structured data for researchers, scientists, and drug development professionals.
Core Physical and Chemical Properties
(1S)-(+)-10-Camphorsulfonic acid is a white to off-white crystalline powder.[1][2] It is known to be hygroscopic, meaning it readily absorbs moisture from the air, and is also deliquescent.[1][3] Therefore, it should be stored in a dry environment, typically below 30°C.[1][3] The compound is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[1][3]
Quantitative Physical Data
The key quantitative physical properties of (1S)-(+)-10-Camphorsulfonic acid are summarized in the tables below for easy reference and comparison.
| Identifier | Value |
| CAS Number | 3144-16-9[1][4] |
| Molecular Formula | C₁₀H₁₆O₄S |
| Molar Mass | 232.3 g/mol |
| Property | Value | Conditions/Notes |
| Melting Point | 196-200 °C (decomposes)[1][3][5] | The compound decomposes upon melting. |
| Boiling Point | 344.46 °C[1][3] | This is a rough estimate. |
| Specific Rotation ([α]) | +19.9° to +22° | Measured at 20°C or 25°C using the sodium D-line (589 nm) in water at a concentration of c=2 or c=20.[1][3][5] |
| pKa | 1.17 ± 0.50[1][3] | This is a predicted value, indicating it is a strong acid. |
| pH | 0.3 | For a 200 g/L aqueous solution.[1][3] |
| Solubility | Observation |
| Water | Soluble[1][3] |
| Chloroform (HCCl₃) | Moderately soluble[1][3] |
| Ether | Insoluble[3] |
| Glacial Acetic Acid | Slightly soluble[3] |
| Ethyl Acetate | Slightly soluble[3] |
| DMSO | 100 mg/mL (430.48 mM)[6] |
Experimental Protocols
Detailed methodologies for determining key physical properties are crucial for reproducible and accurate measurements. Below are standard experimental protocols relevant to the characterization of (1S)-(+)-10-Camphorsulfonic acid.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range.
Methodology:
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Sample Preparation: A small amount of the dry, finely powdered (1S)-(+)-10-Camphorsulfonic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
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Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.
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Decomposition: For (1S)-(+)-10-Camphorsulfonic acid, visual observation of darkening or gas evolution should be noted as it decomposes upon melting.
Specific Rotation Measurement (Polarimetry)
Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter. It is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample of a specific path length and concentration.
Methodology:
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Solution Preparation: A solution of (1S)-(+)-10-Camphorsulfonic acid is prepared by accurately weighing the solid and dissolving it in a known volume of a specified solvent (e.g., water) to a precise concentration (e.g., 2 g/100 mL).
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Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell to set the zero point.
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Sample Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (typically 1 decimeter). The observed optical rotation is measured at a specific temperature (e.g., 20°C) and wavelength (e.g., sodium D-line, 589 nm).
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Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
UV-Vis Absorption Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. (1S)-(+)-10-Camphorsulfonic acid is often used as a standard for calibrating circular dichroism (CD) instruments, with a characteristic absorption peak.
Methodology:
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Solution Preparation: A dilute solution of (1S)-(+)-10-Camphorsulfonic acid is prepared in a suitable UV-transparent solvent (e.g., water). The concentration should be chosen to yield an absorbance value within the linear range of the spectrophotometer (typically 0.2-1.0).
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Spectrophotometer Setup: A UV-Vis spectrophotometer is blanked using a cuvette containing the same solvent used to prepare the sample.
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Spectrum Acquisition: The UV-Vis spectrum of the sample solution is recorded over a specific wavelength range. For (1S)-(+)-10-Camphorsulfonic acid, the region around 285 nm is of particular interest.[7]
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Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are determined from the spectrum. The extinction coefficient can be calculated if the concentration and path length are known.
Visualizing Experimental Workflow
The following diagram illustrates a generalized workflow for the physical characterization of a solid compound like (1S)-(+)-10-Camphorsulfonic acid.
Caption: Workflow for Physical Characterization.
